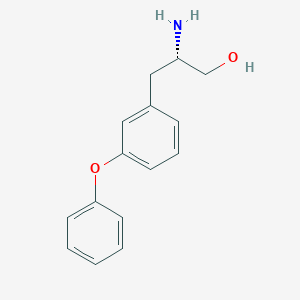

(2S)-2-amino-3-(3-phenoxyphenyl)propan-1-ol

Description

Properties

Molecular Formula |

C15H17NO2 |

|---|---|

Molecular Weight |

243.30 g/mol |

IUPAC Name |

(2S)-2-amino-3-(3-phenoxyphenyl)propan-1-ol |

InChI |

InChI=1S/C15H17NO2/c16-13(11-17)9-12-5-4-8-15(10-12)18-14-6-2-1-3-7-14/h1-8,10,13,17H,9,11,16H2/t13-/m0/s1 |

InChI Key |

VSUOEOUCQWOMDX-ZDUSSCGKSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)OC2=CC=CC(=C2)C[C@@H](CO)N |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC(=C2)CC(CO)N |

Origin of Product |

United States |

Biological Activity

(2S)-2-amino-3-(3-phenoxyphenyl)propan-1-ol, commonly referred to as 3-(3-phenoxyphenyl)-DL-beta-alaninol, is a chiral compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and applications in various fields, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of (2S)-2-amino-3-(3-phenoxyphenyl)propan-1-ol is . Its structure features an amino group and a phenoxyphenyl moiety, which are crucial for its biological interactions. The presence of these functional groups allows the compound to engage in hydrogen bonding and other interactions with biomolecules.

The biological activity of (2S)-2-amino-3-(3-phenoxyphenyl)propan-1-ol is primarily attributed to its ability to interact with specific molecular targets within biological systems. The amino and hydroxyl groups facilitate binding to enzymes and receptors, potentially modulating various physiological processes.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Binding : It can interact with receptors that regulate cellular signaling pathways.

- Modulation of Gene Expression : By influencing transcription factors, it may alter gene expression patterns.

Biological Activity

Research indicates that (2S)-2-amino-3-(3-phenoxyphenyl)propan-1-ol exhibits several biological activities, including:

Antimicrobial Activity

Studies have shown that derivatives of this compound can enhance the efficacy of existing antibiotics against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA). For example, it has been noted that compounds with similar structures can significantly reduce the minimum inhibitory concentration (MIC) of oxacillin against resistant strains .

Anticancer Properties

Research into heterocyclic compounds has highlighted their potential in cancer therapy. Compounds similar to (2S)-2-amino-3-(3-phenoxyphenyl)propan-1-ol have been studied for their ability to inhibit tumor growth through various mechanisms, including modulation of signaling pathways like PI3K/Akt .

Case Studies

Several studies have investigated the biological activity of related compounds:

-

Study on Antimicrobial Efficacy :

- Objective : To evaluate the effectiveness of phenoxy derivatives against MRSA.

- Findings : Compounds structurally related to (2S)-2-amino-3-(3-phenoxyphenyl)propan-1-ol demonstrated significant reductions in bacterial growth rates.

- Anticancer Research :

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of (2S)-2-amino-3-(3-phenoxyphenyl)propan-1-ol compared to structurally similar compounds:

| Compound Name | Biological Activity | Unique Aspects |

|---|---|---|

| (2S)-2-amino-3-(3-phenoxyphenyl)propan-1-ol | Antimicrobial, Anticancer | Phenoxy group enhances activity |

| 3-Aminopropan-1-ol | Limited activity | Simpler structure lacks phenoxy moiety |

| 3-Amino-3-(4-chlorophenyl)propan-1-ol | Moderate antimicrobial | Chlorine substituent alters reactivity |

Scientific Research Applications

Sodium Channel Blockers

One of the prominent applications of (2S)-2-amino-3-(3-phenoxyphenyl)propan-1-ol derivatives is their role as sodium (Na+) channel blockers. These compounds have been investigated for their potential in treating ischemic stroke, where they exhibit use-dependent inhibition of Na+ channels. This mechanism allows them to preferentially block channels during depolarized states, which is critical during ischemic conditions when neuronal signaling is disrupted .

Neuroprotective Agents

Research has indicated that derivatives of this compound can provide neuroprotective effects by modulating ion channel activity. For instance, studies have shown that specific derivatives can effectively lower the risk of neuronal damage during ischemic events by inhibiting excessive Na+ influx, which is associated with cell death .

Synthetic Routes

The synthesis of (2S)-2-amino-3-(3-phenoxyphenyl)propan-1-ol typically involves several key steps, including the formation of the amino alcohol framework and subsequent modifications to enhance pharmacological properties. Various synthetic strategies have been developed to optimize yields and enantiomeric purity, which are crucial for biological activity .

Structure-Activity Relationship

The structural modifications on the phenoxy group and the amino alcohol core significantly influence the biological activity of these compounds. For example, variations in substituents on the phenoxy ring can enhance binding affinity for Na+ channels or alter selectivity towards specific receptor subtypes, thus tailoring their therapeutic profiles .

Clinical Investigations

Recent clinical studies have highlighted the efficacy of (2S)-2-amino-3-(3-phenoxyphenyl)propan-1-ol derivatives in preclinical models of stroke. For instance, compound 4b demonstrated potent neuroprotective activity in rat models subjected to middle cerebral artery occlusion, showcasing its potential as a lead candidate for further development .

Comparative Efficacy

A comparative study involving various sodium channel blockers revealed that (2S)-2-amino-3-(3-phenoxyphenyl)propan-1-ol derivatives exhibited superior efficacy compared to traditional neuroprotective agents like NMDA receptor antagonists, which often face limitations due to side effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural, physical, and functional differences between (2S)-2-amino-3-(3-phenoxyphenyl)propan-1-ol and related compounds:

Key Observations:

Substituent Effects on Lipophilicity: The 3-phenoxyphenyl group in the target compound likely increases lipophilicity compared to phenyl (logP ~1.5 for phenyl vs. estimated ~3.5 for phenoxyphenyl). This could enhance membrane permeability but reduce aqueous solubility . Fluorinated analogs (e.g., 3-fluorophenyl) balance lipophilicity with metabolic stability due to fluorine’s electronegativity .

Synthetic Accessibility: Derivatives like (S)-2-Amino-3-phenylpropan-1-ol are synthesized via reductive amination or chiral resolution , while nitro or imidazole-containing variants require specialized coupling agents or protecting groups . The phenoxyphenyl group may necessitate etherification steps (e.g., Ullmann coupling) for introduction.

Biological Relevance: Indole (L-Tryptophanol) and imidazole derivatives show affinity for biological targets (e.g., enzymes, receptors) due to heterocyclic aromaticity . The phenoxyphenyl group, common in agrochemicals and CNS drugs, may confer unique receptor-binding profiles.

Preparation Methods

Epoxide Ring-Opening Method

One of the most established routes to synthesize (2S)-2-amino-3-(3-phenoxyphenyl)propan-1-ol involves the nucleophilic ring-opening of epoxides, specifically 1,2-epoxy-3-phenoxypropane derivatives, with amines.

- Starting Materials: 1,2-epoxy-3-phenoxypropane or its reactive derivatives such as halohydrins (halogenated alcohols), mesyloxy, or tosyloxy derivatives.

- Reaction Conditions: Heating the epoxide with the corresponding amine, often in the presence of an inert, high-boiling solvent. When halohydrins are used, a base (e.g., excess amine) is added to neutralize the released hydrogen halide.

- Outcome: The nucleophilic amine attacks the less hindered carbon of the epoxide ring, opening it to form the β-amino alcohol with retention of stereochemistry at the chiral center.

- Yields: Moderate yields reported, e.g., 19.4% to 32.7% after recrystallization from isopropanol with activated charcoal purification.

- Example: Heating a mixture of 1,2-epoxy-3-phenoxypropane and a substituted amine at 140–170 °C for several hours yields the target amino alcohol as colorless crystals with melting points around 98–120 °C.

| Parameter | Details |

|---|---|

| Epoxide derivative | 1,2-epoxy-3-phenoxypropane |

| Nucleophile | Primary or secondary amines |

| Solvent | Inert, high-boiling (e.g., toluene) |

| Temperature | 140–170 °C |

| Reaction time | 2–6 hours |

| Purification | Recrystallization from isopropanol |

| Yield | 19.4% to 32.7% |

| Product form | Colorless crystals |

| Melting point | 98–120 °C |

This method is well-documented in patent literature and provides a straightforward approach to the amino alcohol with control over regioselectivity and stereochemistry.

Stereoselective Synthesis via Chiral Aldehyde Intermediates

Advanced synthetic routes employ chiral building blocks such as Garner's aldehyde to construct the amino alcohol stereocenters with high stereocontrol.

- Key Strategy: Starting from Garner's aldehyde, stereocontrolled addition reactions and subsequent functional group transformations allow the construction of (2S,3R)- and (2S,3S)-2-amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid analogs, which are structurally related to the target compound.

- Advantages: High stereoselectivity, enabling access to enantiomerically pure amino alcohols.

- Applications: This approach is useful for synthesizing complex natural product analogs containing the β-amino alcohol motif.

- Reference: The method involves stereocontrolled construction of chiral centers starting from Garner's aldehyde, a well-known chiral synthon.

Reduction of Cyanohydrins and Azido Alcohols

Another synthetic approach involves the preparation of β-amino alcohols through reduction of cyanohydrins or azido alcohol intermediates derived from phenyl ketones or epoxides.

- Process:

- Formation of cyanohydrins from ketones using trimethylsilyl cyanide (TMS-CN).

- Reduction of cyanohydrins with lithium aluminum hydride (LiAlH4) to yield β-amino alcohols.

- Alternatively, ring-opening of trifluoromethyloxiranes with sodium azide followed by reduction and protection steps.

- Yields: Moderate to good yields (e.g., 66–83% for N-substituted β-amino alcohols).

- Stereoselectivity: High stereoselectivity can be achieved depending on the sequence of reduction and protection steps.

- Example: Hydrogenolysis over Pd/C or Raney-Ni catalysts to convert azido intermediates to amino alcohols with retention of stereochemistry.

Phosphorylation and Functionalization Approaches

In some advanced derivatives, the amino alcohol is further functionalized by phosphorylation or esterification to modulate biological activity.

- Example: Compounds with lysophosphatidylserine receptor modulation activity have been synthesized by phosphorylating the amino alcohol moiety, often involving oxane ring systems and ester linkages to phenoxyphenyl groups.

- Synthetic Complexity: These methods require multi-step synthesis with protection/deprotection strategies and stereochemical control.

- Reference: Patent US9469665 describes such phosphorylated derivatives of (2S)-2-amino-3-(3-phenoxyphenyl)propan-1-ol with detailed chemical structures and synthetic routes.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Yield Range (%) | Stereocontrol | Notes |

|---|---|---|---|---|---|

| Epoxide Ring-Opening | 1,2-epoxy-3-phenoxypropane + amine | Heating 140–170 °C, inert solvent, base | 19–33 | Moderate | Simple, direct, moderate yield |

| Chiral Aldehyde Route | Garner's aldehyde derivatives | Stereocontrolled addition, functionalization | High | High | Enantioselective, complex synthesis |

| Cyanohydrin/Azido Reduction | Ketones, epoxides | TMS-CN, LiAlH4, Pd/C hydrogenolysis | 66–83 | High | Multi-step, stereoselective |

| Phosphorylation Functionalization | Amino alcohol derivatives | Phosphorylating agents, esterification | Variable | High | For bioactive derivatives, complex |

Research Findings and Notes

- The epoxide ring-opening method remains a practical and widely used approach for preparing (2S)-2-amino-3-(3-phenoxyphenyl)propan-1-ol, especially when combined with purification techniques such as recrystallization from isopropanol with activated charcoal to improve purity and yield.

- Stereoselective syntheses starting from Garner's aldehyde provide access to enantiomerically pure amino alcohols, which is critical for pharmaceutical applications where stereochemistry affects biological activity.

- Reduction of cyanohydrins and azido intermediates offers an alternative route with good yields and stereocontrol, often used in the synthesis of fluorinated analogs or derivatives with enhanced pharmacological profiles.

- Functionalization by phosphorylation or esterification expands the chemical space of these amino alcohols for receptor modulation and other biological activities, as demonstrated in patented compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.